PyBroP

Peptide Synthesis N-Methylation Steric Hindrance

Standard carbodiimide/uronium reagents (PyBOP, HATU) consistently fail (<10% yield) in coupling N-methylated or α,α-dialkyl amino acids due to unreactive benzotriazolyl ester intermediates. PyBroP bypasses this limitation via (acyloxy)phosphonium activation, enabling efficient amide bond formation with sterically encumbered amines. - Achieves 40-90% yields with N-Me amino acids & Aib, where PyBOP/HATU yield <10%. - Eliminates benzotriazole & HMPA byproducts; simplifies purification and avoids explosivity/toxicity concerns. - Dual-use: brominating agent with BSA for halogenated azaindole antiviral prodrugs (WO2016100651A1). Supplied as ≥98% (HPLC) powder with full documentation; global shipping from ambient-stable stock.

Molecular Formula C12H24BrF6N3P2
Molecular Weight 466.18 g/mol
CAS No. 132705-51-2
Cat. No. B058054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyBroP
CAS132705-51-2
Synonyms(T-4)-Bromotri-1-pyrrolidinyl-phosphorus(1+) Hexafluorophosphate(1-);  Pyrrolidine Phosphorus Complex;  Bromotris(pyrrolidino)phosphonium Hexafluorophosphate; _x000B_PyBroP
Molecular FormulaC12H24BrF6N3P2
Molecular Weight466.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1
InChIKeyCYKRMWNZYOIJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PyBroP Technical Baseline


PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) is a halogenophosphonium salt-based coupling reagent employed primarily in peptide synthesis and organic transformations [1]. It is structurally and mechanistically distinct from hydroxybenzotriazole (HOBt)-based reagents such as PyBOP and HATU, belonging instead to the halogenophosphonium class that includes its chloro analog PyCloP [2]. PyBroP is a stable, commercially available solid (mp >100 °C) soluble in conventional organic solvents, enabling one-pot coupling protocols without preactivation steps . Its defining feature is the absence of the benzotriazolyl leaving group found in PyBOP, which fundamentally alters its activation pathway and renders it uniquely suited for specific classes of sterically encumbered substrates where standard reagents fail [3].

1 Halogenophosphonium class — distinct mechanism from HOBt-based reagents
2 Sterically hindered substrates — N-methyl, α,α-dialkyl amino acids
3 One-pot compatible — no preactivation; stable solid, mp >100 °C

Why PyBroP Is Irreplaceable


Substituting PyBroP with a generic coupling reagent such as PyBOP or HATU leads to predictable and quantifiable failure in specific chemical contexts. Mechanistically, reagents like PyBOP and HATU generate benzotriazolyl active esters, which exhibit poor reactivity toward N-methylated amino esters due to steric shielding of the nucleophilic amine [1]. In contrast, PyBroP activates carboxylic acids via an (acyloxy)phosphonium intermediate that bypasses the formation of a poorly reactive benzotriazolyl ester, instead proceeding through an oxazolone or symmetrical anhydride that undergoes rapid aminolysis [2]. This mechanistic divergence is not merely academic; it translates into orders-of-magnitude differences in yield and product purity for specific substrate classes. Attempting to force standard reagents under harsher conditions typically results in epimerization, side-product formation, or no reaction (N.R.) [3]. Therefore, procurement decisions must be guided by the specific coupling challenge rather than generic reagent performance metrics.

Target PyBroP — (acyloxy)phosphonium pathway
PyBOP / HATU Benzotriazolyl ester pathway
Mechanism mismatch may stall N-methyl couplings; steric shielding prevents aminolysis of benzotriazolyl esters.
Forcing conditions risks epimerization or side-product formation; orders-of-magnitude yield differences reported in demanding sequences.
Benzotriazole-free profile also avoids HMPA byproduct exposure associated with BOP; procurement must be guided by coupling challenge, not generic metrics.

PyBroP Differentiation Evidence


N-Methyl Coupling Yield vs. PyBOP

PyBroP enables efficient coupling of N-methylated amino acids, a transformation where its direct analog PyBOP fails. Mechanistic studies confirm that PyBOP generates a poorly reactive benzotriazolyl ester intermediate with N-methyl amino esters, whereas PyBroP activates the carboxylic acid via a more reactive (acyloxy)phosphonium species that is rapidly aminolyzed [1]. This mechanistic advantage translates into substantial yield differences in demanding sequence contexts.

N-Methyl Coupling vs. PyBOP
Head-to-head
Significant yield vs. negligible yield for PyBOP at room temperature
Supports N-methyl peptide workflow fit
Boc-protected amino acid derivatives; equimolar/excess carboxyl component
Peptide Synthesis N-Methylation Steric Hindrance

Benzotriazolyl Ester Trapping Avoidance

When oxybenzotriazole is present—either as a leaving group in reagents like BOP and PyBOP or as an additive (DCC/HOBt)—the major product from N-methylated amino acid coupling is the weakly reactive benzotriazolyl ester, effectively stalling the desired amide bond formation [1]. PyBroP and its chloro analog PyCloP circumvent this trap because they lack the benzotriazolyl moiety entirely. This structural difference directly correlates with successful peptide bond formation where benzotriazole-containing reagents fail.

Benzotriazolyl Ester Trapping
Head-to-head
Good to excellent yields with essentially no epimerization vs. qualitative failure (BOP, PyBOP, DCC/HOBt)
Supports avoidance of benzotriazolyl trapping pathway
Solution-phase; N-methylated amino acid substrates
Peptide Coupling Racemization Suppression Halogenophosphonium

Isoindolinone Synthesis Comparison

In a systematic 2025 study on the synthesis of 3-hydroxyisoindolinones from o-keto acids and amines, PyBroP was evaluated alongside PyBOP, HATU, and HBTU under identical mild conditions (5-25 °C, DCM, Et3N) [1]. The study demonstrated that PyBroP performs comparably to these widely used reagents for this specific transformation, with yields ranging from 40% to 90% depending on the keto acid electronic properties. This establishes PyBroP as a viable alternative in standard amide couplings, with the added advantage of being benzotriazole-free, which can simplify purification and eliminate concerns associated with explosive triazole byproducts [1].

Isoindolinone Synthesis
Head-to-head
40–90% yield, comparable to PyBOP, HATU, HBTU
Reported benzotriazole-free alternative for heterocyclic synthesis
o-Keto acids, alkyl/aryl amines, DCM, Et3N, 5–25 °C
Heterocyclic Synthesis One-Pot Methodology Keto Acid Coupling

C-OH Activation for Sonogashira Coupling

PyBroP serves a dual function beyond standard amide bond formation: it acts as a stoichiometric activating agent for C-OH bonds in tautomerizable heterocycles, converting them into reactive phosphonium intermediates suitable for subsequent palladium-catalyzed cross-coupling [1]. This in situ activation strategy enables direct Sonogashira alkynylation of heteroarenols without requiring prior conversion to the corresponding heteroaryl halides, which are often costly to prepare and require toxic halogenating agents [1].

C-OH Activation for Sonogashira
Class-level
Two-step, one-pot C-OH activation/cross-coupling; eliminates halogenation step
Reported streamlined heterocyclic diversification route
Tautomerizable heterocycles; PdCl2(CH3CN)2, Cu-free Sonogashira
Cross-Coupling C-OH Activation Heterocyclic Chemistry

HMPA Elimination: Safety vs. BOP

PyBroP and its chloro analog PyCloP were developed as direct alternatives to the BOP reagent specifically to eliminate the release of hexamethylphosphoramide (HMPA), a known carcinogenic and reproductive toxin, during the activation step . BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) generates HMPA as a byproduct upon reaction, posing significant health and environmental hazards. PyBroP replaces the dimethylamino ligands of BOP with pyrrolidino groups, thereby preventing HMPA formation while preserving coupling efficiency for hindered substrates .

HMPA Elimination vs. BOP
Data to verify
Complete elimination of HMPA byproduct
May support safer laboratory handling context
Class-level inference; supplier safety review recommended
Green Chemistry Toxic Byproduct Coupling Reagent Safety

Aib Tripeptide Assembly vs. Conventional

The synthesis of peptides containing consecutive α-aminoisobutyric acid (Aib) residues, a strongly helicogenic α,α-dialkyl amino acid, represents a significant synthetic challenge due to extreme steric hindrance. In the synthesis of the Z-Gln(Trt)-Aib-Aib-Aib-OMe tripeptide, PyBroP was employed to couple two Aib residues under mild conditions, yielding the tripeptide in excellent yield in THF [1]. Notably, subsequent studies comparing methods for sterically hindered peptide synthesis indicate that alternative activation strategies (UNCAs, other coupling reagents) can fail to produce the desired peptides in similar contexts, underscoring that PyBroP's success is not universal but is a critical option in the synthetic toolbox for Aib-rich sequences [2].

Aib Tripeptide Assembly
Cross-study comparable
Excellent yield in THF; alternative UNCAs methods can fail in similar contexts
Reported fit for Aib-rich helical foldamer synthesis
Solution-phase, mild conditions; sequence-dependent success
α,α-Dialkyl Amino Acids Aib Peptides Solid-Phase Synthesis

PyBroP Procurement Scenarios


N-Methylated Peptide Synthesis

PyBroP is the reagent of choice when synthetic routes require coupling to N-methylated amino acids or α,α-dialkyl amino acids such as Aib [1]. As established in Section 3, standard reagents like PyBOP and HATU generate poorly reactive benzotriazolyl esters that fail to couple with N-methyl amines (yield <10%) [2]. PyBroP circumvents this via a halogenophosphonium-mediated activation pathway that proceeds through an oxazolone or anhydride intermediate, enabling efficient amide bond formation [3]. This scenario is particularly relevant for the synthesis of cyclosporine analogs, didemnins, and dolastatins, all of which contain N-methylated residues critical to their bioactivity [3].

Benzotriazole-Free Peptide Manufacturing

Industrial and large-scale peptide synthesis operations seeking to eliminate benzotriazole-derived byproducts should prioritize PyBroP. Unlike HOBt-based reagents (BOP, PyBOP, HBTU), PyBroP does not generate benzotriazolyl ester intermediates or the corresponding free benzotriazole [1]. This simplifies post-reaction purification and removes concerns regarding the potential explosivity of triazole-based reagents [2]. Furthermore, PyBroP eliminates the HMPA byproduct associated with BOP, addressing a significant toxicological and environmental hazard [3]. The 2025 study on 3-hydroxyisoindolinone synthesis confirms PyBroP achieves yields comparable to HATU and PyBOP (40-90%) in standard couplings, establishing it as a drop-in benzotriazole-free alternative [2].

Direct C-OH Activation for Heterocycles

PyBroP enables a streamlined synthetic route to alkynylated heterocycles via in situ C-OH bond activation. In this application, PyBroP converts tautomerizable heterocycles (e.g., hydroxypyridines, pyrimidinones) into reactive phosphonium intermediates that undergo direct Sonogashira coupling with terminal alkynes [1]. This methodology bypasses the need for pre-installation of halogen handles (iodide, bromide), which typically requires toxic reagents and additional synthetic steps [1]. This scenario is valuable in medicinal chemistry programs requiring rapid diversification of heterocyclic cores for structure-activity relationship (SAR) studies, as well as in the synthesis of nucleoside analogs and heteroarylalkyne materials [1].

Industrial Dehydrative Bromination

Beyond peptide coupling, PyBroP functions as an effective brominating agent in pharmaceutical process chemistry. Patent WO2016100651A1 describes a process for preparing halogenated azaindole compounds wherein PyBroP is employed as the brominating agent in combination with the dehydrating agent BSA (N,O-bis(trimethylsilyl)acetamide) [1]. The patent specification states that the use of PyBroP with BSA enhances selectivity and improves the yield of the final piperazine prodrug product, which is useful as an antiviral agent [1]. This application demonstrates PyBroP's dual functionality as both a coupling reagent and a brominating agent, offering procurement value in multi-step industrial syntheses where reagent consolidation is desirable.

Application
Selection Property
Validation Focus
N-Methylated / Aib peptide synthesis
Steric-hindrance coupling capability
Yield and epimerization check on target sequence
Benzotriazole-free peptide manufacturing
Absence of benzotriazolyl leaving group
Purification profile and HMPA-free safety review
Direct C-OH activation for heterocycles
In situ phosphonium intermediate formation
Cross-coupling efficiency and step-economy assessment
Industrial dehydrative bromination
Dual coupling/brominating agent function
Selectivity and yield with BSA co-agent
Selection property and validation focus should be confirmed under specific substrate and solvent conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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